

An In-depth Technical Guide to the Physical and Chemical Properties of Carvone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Carvone

Cat. No.: B12837106

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of carvone, a naturally occurring monoterpenoid of significant interest in the fields of chemical synthesis, pharmacology, and drug development. This document also clarifies the distinction between carvone and the structurally related compound, **carone**. Carvone is found in high abundance in the essential oils of spearmint (*Mentha spicata*), caraway (*Carum carvi*), and dill.^[1] It exists as two enantiomers, (R)-(-)-carvone and (S)-(+)-carvone, which are well-known for their distinct spearmint and caraway aromas, respectively.^{[1][2][3]} This striking difference in olfactory perception between enantiomers underscores the stereospecificity of biological receptors.^[2] **Carone**, on the other hand, is a bicyclic ketone that can be synthesized from carvone.^{[4][5]} Due to the extensive research and applications of carvone, this guide will primarily focus on its properties, with relevant information on **carone** included for clarity.

Physical Properties of Carvone and Carone

The physical properties of the enantiomers of carvone and **carone** are summarized in the tables below. These properties are crucial for their handling, formulation, and application in various experimental and industrial settings.

Table 1: Physical Properties of Carvone Enantiomers

Property	(R)-(-)-Carvone	(S)-(+)-Carvone	Racemic (R/S)-Carvone
IUPAC Name	(5R)-2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one	(5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one	2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one
Synonyms	L-Carvone, (-)-Carvone	D-Carvone, (+)-Carvone	DL-Carvone
CAS Number	6485-40-1[1]	2244-16-8[1]	99-49-0[1]
Molecular Formula	C ₁₀ H ₁₄ O[1]	C ₁₀ H ₁₄ O[1]	C ₁₀ H ₁₄ O[1]
Molar Mass	150.22 g/mol [1]	150.22 g/mol [1]	150.22 g/mol [1]
Appearance	Colorless to pale yellow liquid[6]	Colorless to light yellow liquid[6]	Clear, colorless liquid[1]
Odor	Spearmint[1][6]	Caraway, spicy[1][6]	-
Melting Point	< 15 °C[7]	25.2 °C[1]	25.2 °C[1]
Boiling Point	230-231 °C at 763 mmHg[6]	231 °C[1]	231 °C[1]
Density	0.9652 g/cm ³ at 15 °C[6]	0.9645 g/cm ³ at 15 °C[6]	0.96 g/cm ³ [1]
Refractive Index (n _D ²⁰)	1.4988[6]	-	1.5003[6]
Specific Optical Rotation ([α] _D ²⁰)	-62.46°[6]	+61.2°	-
Solubility in Water	1300 mg/L at 25 °C[6]	Slightly soluble in hot water[6]	Insoluble (cold), slightly soluble (hot)[1]
Solubility in Organic Solvents	Soluble in ethanol, ether, chloroform[6]	Soluble in alcohol, ether, chloroform, propylene glycol, mineral oils[6]	Soluble in ethanol[1]
LogP	2.71[6]	-	3.07[8]

Table 2: Physical and Chemical Properties of Carvone

Property	Value
IUPAC Name	3,7,7-Trimethylbicyclo[4.1.0]heptan-2-one[4][7]
Synonyms	2-Caranone[4]
CAS Number	497-62-1[4][7]
Molecular Formula	C ₁₀ H ₁₆ O[4][7]
Molar Mass	152.23 g/mol [4][7]
Appearance	Colorless mobile liquid[4]
Boiling Point	210 °C[4]
Density	0.96 g/cm ³ [4]
Solubility in Water	Almost insoluble[4]
Solubility in Organic Solvents	Soluble in alcohol and oils[4]

Chemical Properties and Reactions of Carvone

Carvone is a versatile building block in organic synthesis due to its multiple reactive sites: a ketone carbonyl group, an α,β -unsaturated double bond, and an isolated trisubstituted double bond.

Reduction Reactions

The reduction of carvone can yield different products depending on the reagents and reaction conditions.

- **Catalytic Hydrogenation:** This can lead to the reduction of one or both double bonds, and/or the carbonyl group. For example, hydrogenation over palladium on carbon (Pd/C) can selectively reduce the conjugated double bond to yield carvotanacetone, or both double bonds to produce carvomenthone. Further reduction can yield carvomenthol.[1]
- **Metal-Hydride Reduction:** Reagents like sodium borohydride (NaBH₄) typically reduce the ketone to a secondary alcohol, yielding carveol.

Oxidation Reactions

- **Epoxidation:** The two double bonds in carvone can be selectively epoxidized. Treatment with meta-chloroperoxybenzoic acid (m-CPBA) typically epoxidizes the more electron-rich isolated double bond.^[9] In contrast, reaction with hydrogen peroxide under basic conditions selectively epoxidizes the α,β -unsaturated double bond.^[9]
- **Oxidative Cleavage:** Ozonolysis followed by a workup can cleave the double bonds.^[1]

Conjugate Addition

As an α,β -unsaturated ketone, carvone is susceptible to 1,4-conjugate addition by nucleophiles, such as organocuprates (Gilman reagents). This reaction is highly stereoselective.^[8]

Experimental Protocols

Determination of Melting Point (Capillary Method)

This method is suitable for crystalline solids like (S)-(+)-carvone.

- **Sample Preparation:** A small amount of the dry, crystalline sample is placed on a clean, dry watch glass. The open end of a capillary tube is pressed into the sample, and the tube is inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube filled with mineral oil or an automated instrument).
- **Measurement:** The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.
- **Data Recording:** The temperature at which the first drop of liquid appears is recorded as the initial melting point, and the temperature at which the last crystal melts is the final melting point. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

Determination of Boiling Point (Thiele Tube Method)

This micro-method is suitable for determining the boiling point of small liquid samples like carvone.

- **Sample Preparation:** A small volume (a few drops) of the liquid is placed in a small test tube or a Durham tube. A capillary tube, sealed at one end, is inverted and placed open-end-down into the liquid.
- **Apparatus Setup:** The small tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing mineral oil, with the rubber band above the oil level.
- **Measurement:** The side arm of the Thiele tube is gently heated. A stream of bubbles will emerge from the capillary tube as the air inside expands and the liquid's vapor pressure increases. Heating is continued until a steady stream of bubbles is observed.
- **Data Recording:** The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube. The atmospheric pressure should also be recorded.

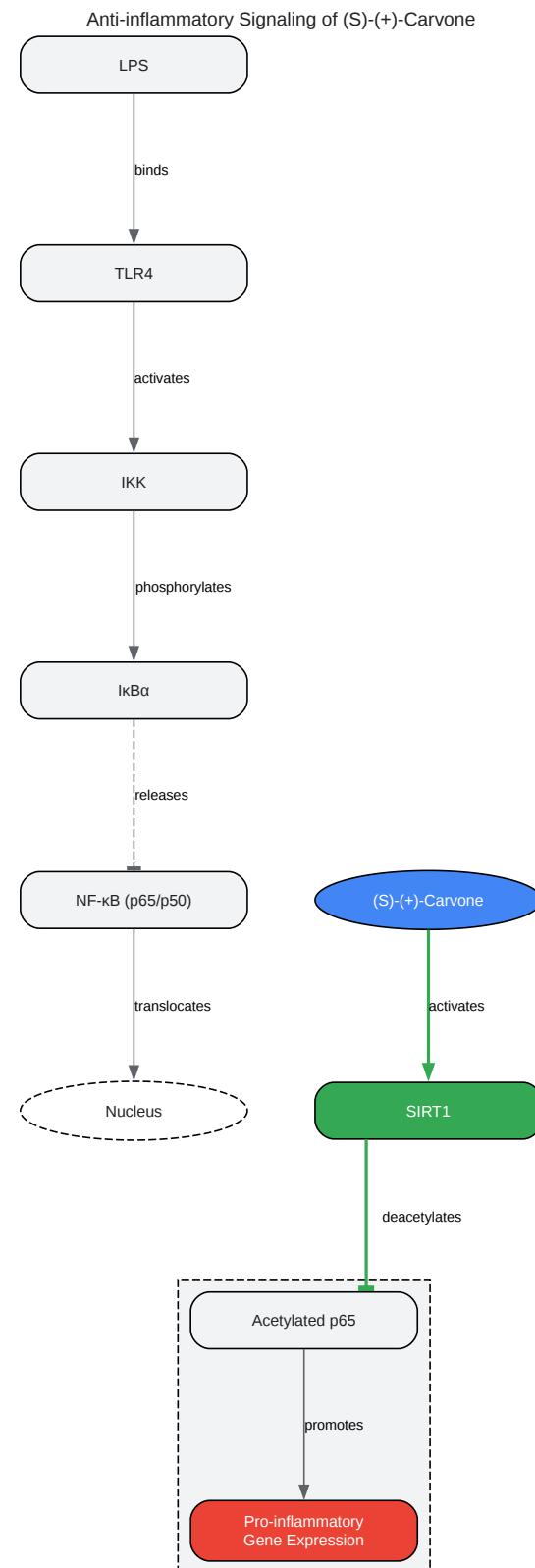
Determination of Solubility

- **Qualitative Assessment:** To a small test tube containing approximately 20-30 mg of the solid or 1-2 drops of the liquid carvone, add about 1 mL of the solvent (e.g., water, ethanol, diethyl ether) in portions, shaking vigorously after each addition.
- **Observation:** Observe if the solute completely dissolves to form a homogeneous solution. Solubility can be classified as soluble, partially soluble, or insoluble.
- **Quantitative Assessment (Shake-Flask Method):** An excess amount of carvone is added to a known volume of the solvent in a sealed flask. The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of carvone in the filtrate is determined using a suitable analytical technique (e.g., gas chromatography, UV-Vis spectroscopy).

Synthesis of Carone from Carvone

This procedure involves a three-step synthesis starting from carvone.

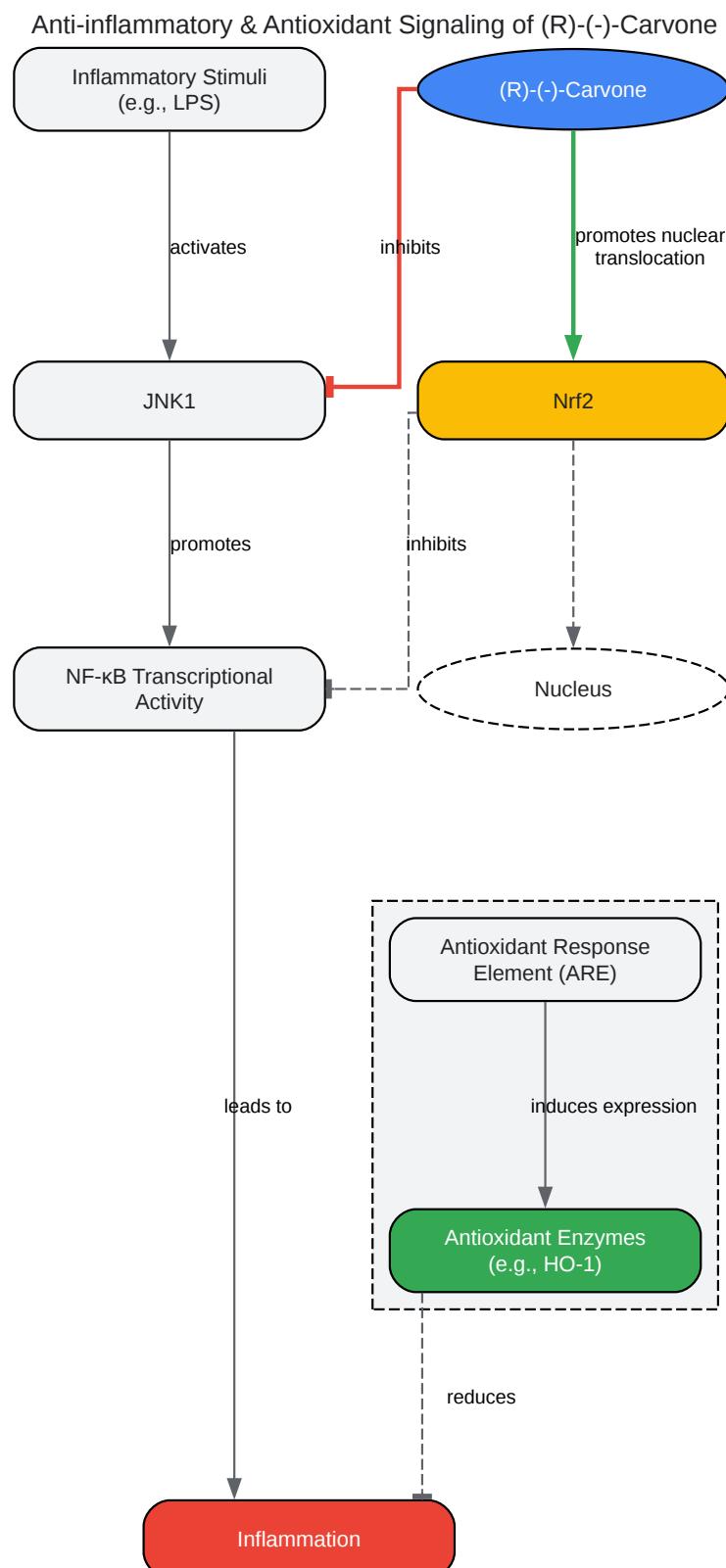
- **Reduction of Carvone to Dihydrocarvone:** Carvone is reduced using zinc dust in an aqueous-alcoholic solution of potassium hydroxide.


- Hydrobromination of Dihydrocarvone: Dihydrocarvone is reacted with hydrogen bromide in acetic acid to form the hydrobromide intermediate.
- Cyclization to **Carone**: The hydrobromide is treated with alcoholic potassium hydroxide to yield **carone**.

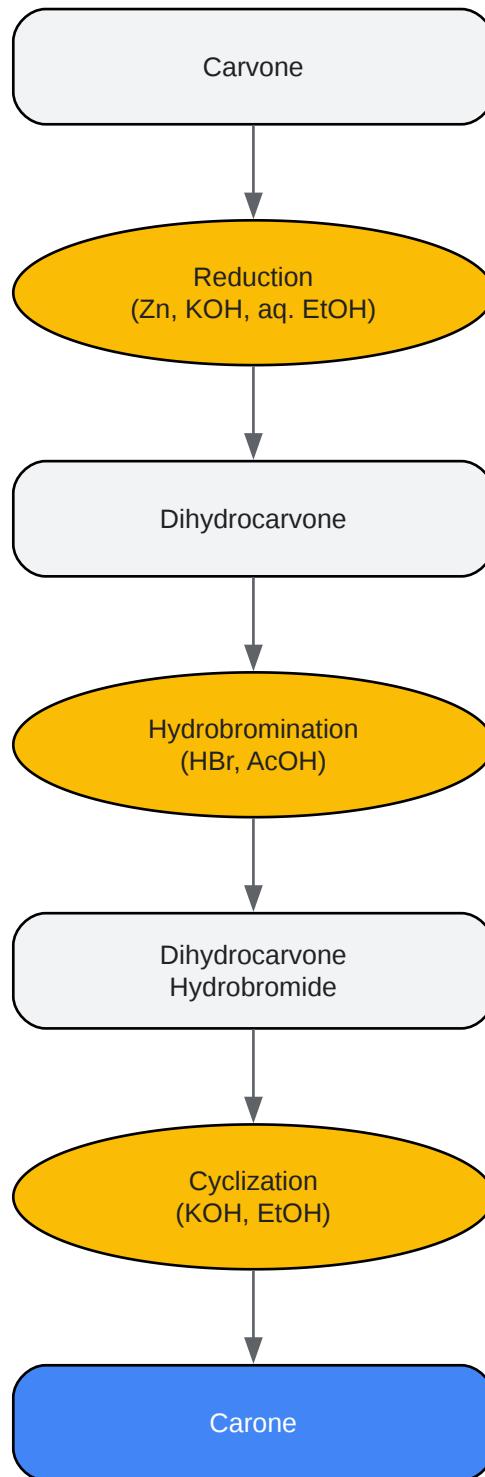
Signaling Pathways of Carvone

Recent research has highlighted the significant biological activities of carvone, particularly its anti-inflammatory and antioxidant properties. These effects are mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Signaling Pathway of (S)-(+)-Carvone


(S)-(+)-Carvone has been shown to exert anti-inflammatory effects by activating Sirtuin-1 (SIRT1), a NAD⁺-dependent deacetylase.^[1] In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the transcription factor NF-κB is activated, leading to the expression of pro-inflammatory genes. (S)-(+)-Carvone does not inhibit the canonical NF-κB activation pathway but rather enhances SIRT1 activity, which in turn deacetylates the p65 subunit of NF-κB, thereby reducing its transcriptional activity and subsequent inflammatory response.^[1]

[Click to download full resolution via product page](#)


Caption: (S)-(+)-Carvone activates SIRT1, leading to deacetylation of NF-κB p65 and reduced inflammation.

Anti-inflammatory and Antioxidant Signaling of (R)-(-)-Carvone

(R)-(-)-Carvone also exhibits anti-inflammatory properties, but through a different mechanism. It has been found to inhibit the phosphorylation of c-Jun N-terminal kinase 1 (JNK1), a member of the mitogen-activated protein kinase (MAPK) family.[\[6\]](#)[\[10\]](#) Additionally, (R)-(-)-carvone promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor for antioxidant response.[\[6\]](#)[\[10\]](#) The activation of Nrf2 leads to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1). The combined effect of JNK1 inhibition and Nrf2 activation contributes to the suppression of the transcriptional activity of NF-κB, thereby reducing inflammation and oxidative stress.[\[6\]](#)[\[10\]](#)

Synthetic Workflow: Carvone to Carone

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. store.astm.org [store.astm.org]
- 2. scribd.com [scribd.com]
- 3. m.youtube.com [m.youtube.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. thinksrs.com [thinksrs.com]
- 7. researchgate.net [researchgate.net]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. static1.squarespace.com [static1.squarespace.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Carvone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12837106#physical-and-chemical-properties-of-carone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com